Bisphenol A divinyl ether
Overview
Description
Bisphenol A divinyl ether is an organic compound derived from bisphenol A. It is characterized by the presence of two vinyl ether groups attached to the bisphenol A core. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A divinyl ether typically involves the reaction of bisphenol A with divinyl ether. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the vinyl ether groups. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound with high purity. The use of catalysts and advanced purification techniques further enhances the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Bisphenol A divinyl ether undergoes various chemical reactions, including:
Oxidation: The vinyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form bisphenol A and ethylene.
Substitution: The vinyl ether groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Bisphenol A and ethylene.
Substitution: Derivatives with functional groups such as amines or thiols.
Scientific Research Applications
Bisphenol A divinyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity allows for the creation of materials with unique properties.
Biology: The compound is used in the development of biomaterials and drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its potential in creating medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
Mechanism of Action
The mechanism of action of bisphenol A divinyl ether involves its interaction with various molecular targets. The vinyl ether groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks provide enhanced mechanical strength and chemical resistance to the resulting materials. The compound can also interact with cellular components, making it useful in biomedical applications.
Comparison with Similar Compounds
Bisphenol A diglycidyl ether: Another derivative of bisphenol A, commonly used in epoxy resins.
Divinyl ether: A simpler compound with two vinyl ether groups, used as an anesthetic and in polymer synthesis.
Comparison:
Uniqueness: Bisphenol A divinyl ether combines the structural features of bisphenol A and vinyl ether groups, providing unique reactivity and properties. Unlike bisphenol A diglycidyl ether, which is primarily used in epoxy resins, this compound finds applications in a broader range of fields, including biomedical research and advanced material synthesis.
Properties: The presence of vinyl ether groups in this compound imparts distinct chemical reactivity, making it suitable for specialized applications that require specific functionalization.
Properties
IUPAC Name |
1-ethenoxy-4-[2-(4-ethenoxyphenyl)propan-2-yl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-5-20-17-11-7-15(8-12-17)19(3,4)16-9-13-18(14-10-16)21-6-2/h5-14H,1-2H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTSWLOWHSUGIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC=C)C2=CC=C(C=C2)OC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884010 | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3754-60-7 | |
Record name | 1,1′-(1-Methylethylidene)bis[4-(ethenyloxy)benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3754-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(ethenyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(ethenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-isopropylidenebis[4-(vinyloxy)benzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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